Calcium fluoride

描述

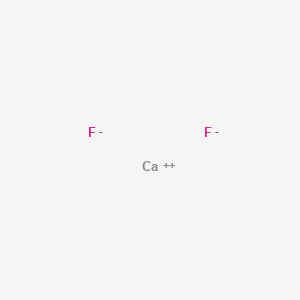

Calcium fluoride is an inorganic compound composed of calcium and fluorine. It is predominantly found in nature as the mineral fluorite or fluorspar. This compound is a colorless crystalline solid, although it can exhibit various colors due to impurities. This compound is known for its high stability, negligible solubility in water, and resistance to many acids. Its chemical formula is CaF₂, and it has a molar mass of 78.075 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Calcium fluoride can be synthesized through various methods, including:

Direct Precipitation Method: This involves reacting calcium nitrate with potassium fluoride in a microreactor with intensely swirling flows.

Hydrothermal Method: This method involves reacting calcium chloride with fluorine-containing waste acid under specific conditions to produce this compound.

Orthogonal Experiment Method: High-quality nano-calcium fluoride can be prepared using calcined phosphogypsum and ammonium fluoride at 40°C for 70 minutes.

Industrial Production Methods: this compound is primarily extracted from fluorite mines. The process involves mining the fluorite mineral, followed by crushing and froth flotation to separate this compound from other associated minerals .

化学反应分析

Calcium fluoride undergoes various chemical reactions, including:

Reaction with Hydrofluoric Acid: Calcium carbonate reacts with hydrofluoric acid to form this compound, carbon dioxide, and water: [ \text{CaCO}_3 + \text{HF} \rightarrow \text{CaF}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Reaction with Sulfuric Acid: this compound reacts with concentrated sulfuric acid to produce hydrofluoric acid.

Precipitation Reaction: Aqueous solutions of calcium chloride and sodium fluoride react to form solid this compound and aqueous sodium chloride.

Common reagents used in these reactions include hydrofluoric acid, sulfuric acid, calcium chloride, and sodium fluoride. The major products formed are this compound, hydrofluoric acid, carbon dioxide, and water.

科学研究应用

Calcium fluoride has a wide range of applications in various fields:

Chemistry: It is used in the production of hydrofluoric acid, a crucial reagent in the chemical industry.

Biology and Medicine: this compound nanopowders are used for biomedical imaging, cell labeling, and as contrast agents in multimodal imaging techniques like magnetic resonance imaging and photoluminescence microscopy.

Industry: It is used as a flux in steel production, in the manufacturing of lenses for ultraviolet and infrared spectrometers, and in the production of optical fibers for telecommunications

作用机制

Calcium fluoride exerts its effects through various mechanisms:

Dental Applications: Fluorides increase the solubility of mineral components and promote the remineralization process in dental tissues.

Bone Health: In bones, fluoride alters osteogenesis by replacing calcium, which can result in bone deformities.

相似化合物的比较

Calcium fluoride can be compared with other similar compounds, such as:

Calcium Chloride: Unlike this compound, calcium chloride is highly soluble in water and is used for de-icing and dust control.

Calcium Bromide: This compound is used in drilling fluids for oil and gas wells.

Calcium Iodide: It is used in photography and as a source of iodine in animal feeds.

This compound’s uniqueness lies in its high stability, low solubility, and wide range of applications in various industries.

属性

CAS 编号 |

14542-23-5 |

|---|---|

分子式 |

CaF2 |

分子量 |

78.07 g/mol |

IUPAC 名称 |

calcium;difluoride |

InChI |

InChI=1S/Ca.2FH/h;2*1H/q+2;;/p-2 |

InChI 键 |

WUKWITHWXAAZEY-UHFFFAOYSA-L |

SMILES |

[F-].[F-].[Ca+2] |

规范 SMILES |

[F-].[F-].[Ca+2] |

沸点 |

2500 °C |

颜色/形态 |

White powder or cubic crystals White cubic crystals or powder Fluorspar crystals are yellow, green, or purple Pure form: colorless; Natural form: can vary from transparent and colorless to translucent and white, wine-yellow, green, greenish-blue, violet-blue, and sometimes blue, deep purple, bluish black, and brown |

密度 |

3.18 at 68 °F (USCG, 1999) - Denser than water; will sink 3.18 3.2 g/cm³ |

熔点 |

1403 °C MP: 1350 °C; Mohs hardness 4; specific gravity 3.2 /Fluorspar/ |

Key on ui other cas no. |

14542-23-5 7789-75-5 |

物理描述 |

Calcium fluoride appears as odorless gray powder or granules. Sinks in water. (USCG, 1999) Gray powder that sinks in water; [CAMEO] White to clear crystals; Natural fluorite varies in color from clear to white, yellow, green, blue, purple, and brown; Some commercial grades of fluorite contain crystalline silica; [CHEMINFO] COLOURLESS CRYSTALS OR WHITE HYGROSCOPIC POWDER. |

Pictograms |

Irritant |

溶解度 |

0.0015 g/100 ml water at 18 °C; slightly sol in dil mineral acids Slightly sol in acid. 0.0017 g/100 g water @ 25 °C Solubility in water at 20 °C: none |

同义词 |

Calcium Fluoride Fluoride, Calcium |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B172596.png)